molecular formula C10H4ClFN2O B8770624 4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

Cat. No. B8770624
M. Wt: 222.60 g/mol
InChI Key: HQWUPLKDABZELG-UHFFFAOYSA-N
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Patent
US06780996B2

Procedure details

To a 0° C. mixture of 4-chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile (185 mg, 0.83 mmol), triphenylphosphine (392 mg, 1.49 mmol) and ethanol (153 mg, 3.32 mmol) in 15 mL of tetrahydrofuran is added diethylazodicarboxylate (260 mg, 1.80 mmol). The reaction mixture is kept at 0° C. for 45 minutes then stirred at room temperature overnight. The reaction mixture is concentrated in vacuo and purified by flash column chromatography eluting with a gradient of 1 % ethyl acetate in hexane to 5% ethyl acetate in hexane provides 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile, mp 165-166° C.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
260 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([OH:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15].[C:16]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:17]=1.C(O)C.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([O:12][CH2:16][CH3:17])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)O)F)C#N
Name
Quantity
392 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
153 mg
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethylazodicarboxylate
Quantity
260 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 1 % ethyl acetate in hexane to 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OCC)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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